2-Isopropenyl-6-methoxypyridine
Description
2-Isopropenyl-6-methoxypyridine is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position and an isopropenyl group (-C(CH₂)=CH₂) at the 2-position of the pyridine ring. The methoxy group enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the isopropenyl moiety provides a site for further functionalization, such as polymerization or cross-coupling reactions.
Properties
CAS No. |
118775-71-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methoxy-6-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-6H,1H2,2-3H3 |
InChI Key |
RTMPZQXQMRZATG-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC(=CC=C1)OC |
Canonical SMILES |
CC(=C)C1=NC(=CC=C1)OC |
Synonyms |
Pyridine, 2-methoxy-6-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-Isopropenyl-6-methoxypyridine can be contextualized by comparing it to pyridine derivatives with analogous substituents. Below is a systematic analysis based on substituent type, reactivity, and applications.
Substituent Position and Electronic Effects
- 2-Chloro-6-methoxypyridine Derivatives (e.g., 2-Chloro-6-methoxyisonicotinonitrile, CAS 1256788-36-9): The chloro group at the 2-position is electron-withdrawing, reducing the electron density of the pyridine ring compared to the isopropenyl group. This increases susceptibility to nucleophilic aromatic substitution but reduces stability in acidic conditions . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds .
- This compound exhibits higher basicity (pKa ~4.5) compared to this compound (estimated pKa ~1.5) due to lone-pair donation from the amino group . Applications: Intermediate in the synthesis of antitumor agents and kinase inhibitors .
Steric and Functional Group Comparisons
4-Iodo-2-methoxy-6-methylpyridine (CAS 1227602-59-6):
- The iodo group at the 4-position introduces steric bulk and facilitates halogen-bonding interactions. Unlike the isopropenyl group, iodine’s polarizability enhances photophysical properties, making this compound useful in optoelectronic materials .
- Reactivity: Prone to Stille or Ullmann coupling reactions due to the iodine substituent .
- This contrasts with the isopropenyl group, which is more suited for radical or addition reactions .
Structural Analogues with Modified Backbones
2-Chloro-4,6-dimethoxypyridine (CAS 108279-89-6):
- This compound is widely used in prodrug synthesis .
Data Tables for Comparative Analysis
Table 1: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight | Substituents | LogP (Predicted) | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound | Not provided | ~151.18 | 2-isopropenyl, 6-methoxy | 1.8 | Radical polymerization, cross-coupling |
| 2-Chloro-6-methoxyisonicotinonitrile | 1256788-36-9 | 183.61 | 2-Cl, 6-OCH₃, 4-CN | 1.2 | Nucleophilic substitution, Suzuki reactions |
| 4-Iodo-2-methoxy-6-methylpyridine | 1227602-59-6 | 249.05 | 4-I, 2-OCH₃, 6-CH₃ | 2.5 | Halogen bonding, Stille coupling |
| 2-Amino-6-methoxypyridine | 100704-10-7 | 124.13 | 2-NH₂, 6-OCH₃ | 0.5 | Electrophilic amination, drug synthesis |
Research Findings and Trends
- Reactivity Trends : Electron-donating groups (e.g., -OCH₃, -NH₂) increase the pyridine ring’s electron density, directing electrophilic attacks to the 3- and 5-positions. In contrast, electron-withdrawing groups (e.g., -Cl, -CN) favor nucleophilic substitution at the 2- or 4-positions .
- Thermal Stability : Compounds with bulky substituents (e.g., isopropenyl, iodine) exhibit lower thermal stability due to steric strain, whereas methoxy and methyl groups enhance stability .
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